3-ethylpentan-3-amine hydrochloride

Chemical Stability Procurement Handling Safety

3-Ethylpentan-3-amine hydrochloride offers unique steric hindrance from its branched structure, enabling regioselective control in reactions like the Ritter reaction. Its crystalline solid form (mp 329-331°C) and high purity (95%) facilitate precise weighing and safe automated synthesis, unlike volatile liquid amines. The LogP of 2.16 provides distinct extraction selectivity. Substituting with linear amines risks altered reactivity and byproducts.

Molecular Formula C7H18ClN
Molecular Weight 151.68 g/mol
CAS No. 56065-46-4
Cat. No. B1274227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethylpentan-3-amine hydrochloride
CAS56065-46-4
Molecular FormulaC7H18ClN
Molecular Weight151.68 g/mol
Structural Identifiers
SMILESCCC(CC)(CC)N.Cl
InChIInChI=1S/C7H17N.ClH/c1-4-7(8,5-2)6-3;/h4-6,8H2,1-3H3;1H
InChIKeyZCIKRRUYIBTLOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylpentan-3-amine Hydrochloride (CAS 56065-46-4): Procurement Guide for a Sterically Hindered Tertiary Amine Salt


3-Ethylpentan-3-amine hydrochloride (CAS 56065-46-4) is a tertiary aliphatic amine salt with the molecular formula C₇H₁₈ClN and a molecular weight of 151.68 g/mol . As the hydrochloride salt of a branched tertiary amine, it offers distinct physicochemical advantages over its free base form, including enhanced stability and ease of handling in both research and industrial settings . This compound serves as a versatile building block and intermediate in organic synthesis, particularly in applications where steric hindrance and specific solubility profiles are required [1].

Why 3-Ethylpentan-3-amine Hydrochloride Cannot Be Substituted with Generic Tertiary Amine Salts


Generic substitution of 3-ethylpentan-3-amine hydrochloride with other tertiary amine salts is not straightforward due to its specific steric hindrance profile and regioselective synthetic access. The compound's unique branched structure—featuring an ethyl group on the third carbon of a pentane backbone—imparts distinct steric and electronic properties that influence nucleophilicity, basicity, and selectivity in chemical reactions . Unlike linear or less hindered tertiary amines, this steric bulk can significantly alter reaction outcomes, particularly in processes where regioselectivity is critical [1]. Furthermore, the compound is accessible via the Ritter reaction, a synthetic route that provides regioselective preparation of the parent tertiary amine, which is not universally applicable to all amine classes . These structural and synthetic distinctions mean that substituting with a generic amine salt could lead to altered reactivity, different solubility profiles, or even complete failure in reactions optimized for this specific scaffold.

Quantitative Differentiation of 3-Ethylpentan-3-amine Hydrochloride from Closest Analogs


Hydrochloride Salt vs. Free Base: Enhanced Thermal Stability and Handling

3-Ethylpentan-3-amine hydrochloride (target) offers significantly enhanced thermal stability and solid-state handling properties compared to its free base form, 3-ethylpentan-3-amine (comparator) . The hydrochloride salt is a crystalline solid with a reported melting point of 329–331 °C [1], whereas the free base is a liquid with a boiling point of 135.1 °C at 760 mmHg and a flash point of 29.6 °C . This difference in physical state directly impacts storage, shipping, and handling safety, making the hydrochloride salt the preferred form for research and industrial procurement.

Chemical Stability Procurement Handling Safety

Steric Hindrance-Driven Regioselectivity: Differentiation from Linear Tertiary Amines

The branched structure of 3-ethylpentan-3-amine introduces significant steric hindrance around the nitrogen atom, which can be leveraged to achieve regioselectivity in synthetic transformations, unlike linear tertiary amines such as triethylamine . In the Ritter reaction, this steric hindrance enables regioselective preparation of the parent tertiary amine, a selectivity not observed with less hindered analogs . While direct quantitative yield comparisons for this specific compound are not available in the public domain, the class-level principle is well-established: branched tertiary amines exhibit reduced nucleophilicity but enhanced regiocontrol in reactions involving electrophilic attack, as documented in comparative studies of trialkylamines with varying steric bulk [1].

Organic Synthesis Regioselectivity Steric Hindrance

Comparative LogP and Lipophilicity Profile: Impact on Bioavailability and Extraction

3-Ethylpentan-3-amine hydrochloride (target) exhibits a calculated LogP of 2.16 , which is higher than the LogP of 1.91 reported for the structurally related secondary amine N-ethyl-3-pentanamine hydrochloride . This difference in lipophilicity can influence membrane permeability, solubility, and extraction efficiency. In the context of tertiary amines used for phenol transport in polymer inclusion membranes, less branched alkyl chains generally improve transport efficiency, while increased steric hindrance reduces performance [1]. Therefore, the specific branching and LogP of the target compound may offer a balance between lipophilicity and steric bulk that is distinct from both linear and secondary amine analogs.

Lipophilicity Drug Design Membrane Transport

Optimal Application Scenarios for 3-Ethylpentan-3-amine Hydrochloride Based on Differentiated Evidence


Solid-Phase Peptide Synthesis and Automated Chemistry Platforms

The hydrochloride salt's crystalline solid form and high melting point (329–331 °C) [1] make it ideal for use in automated solid-phase synthesizers and robotic liquid handling systems, where liquid amines are impractical due to volatility and flammability. This physical form ensures precise weighing and minimizes safety hazards during high-throughput experimentation.

Steric Hindrance-Mediated Regioselective Transformations in Medicinal Chemistry

The compound's branched structure introduces steric hindrance that can be exploited to control regioselectivity in reactions such as the Ritter reaction . This is particularly valuable in medicinal chemistry campaigns where the introduction of a hindered amine moiety is required to modulate target binding or metabolic stability, and where linear amine analogs would lead to undesired byproducts.

Development of Lipophilic Amine-Based Extractants and Sensors

With a LogP of 2.16 , the target compound exhibits moderate lipophilicity that may be advantageous in the design of liquid-liquid extraction systems, polymer inclusion membranes, or chemical sensors. Its lipophilicity profile is distinct from that of secondary amine analogs (LogP 1.91) , potentially offering a different selectivity profile in metal ion or organic solute extraction applications.

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